tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate

Description

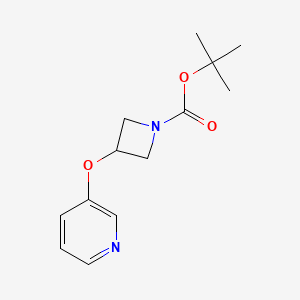

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyridin-3-yloxy group and protected by a tert-butyloxycarbonyl (Boc) group. The pyridin-3-yloxy substituent introduces an ether linkage to a pyridine ring, which may enhance solubility or enable hydrogen bonding interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 3-pyridin-3-yloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESASQYUJWIMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyridine-3-ol under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with pyridine-3-ol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate is investigated for its potential therapeutic properties. Its structure allows it to act as a building block for the synthesis of various pharmaceutical agents. Research has shown that derivatives of azetidine compounds can exhibit significant biological activity, including analgesic and anti-inflammatory effects, making this compound a valuable intermediate in drug development.

Case Study: A study published in Molecules highlighted the synthesis of azetidine derivatives that demonstrated promising activity against pain pathways similar to that of established analgesics like Meperidine . The incorporation of the pyridinyl group enhances interaction with biological targets, potentially leading to improved efficacy.

Biological Interactions

The compound's ability to modulate biological systems is under investigation, particularly its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Research Findings: According to patent literature, compounds similar to this compound have been shown to bind effectively to nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

Materials Science

In addition to its medicinal applications, this compound is also explored in materials science for developing new polymers and materials with enhanced properties. Its unique structure allows for functionalization that can lead to materials with specific mechanical or chemical properties.

Application Example: Researchers are investigating the use of azetidine derivatives in creating smart materials that respond to environmental stimuli. The incorporation of the pyridinyl group can impart additional functionalities such as increased solubility or improved thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Azetidine Core

Compounds sharing the azetidine-1-carboxylate core but differing in substituents are summarized below:

Table 1: Comparison of Azetidine-1-carboxylate Derivatives

Key Observations :

- Substituent Reactivity : Electron-rich substituents (e.g., indole in 4p) may lower reaction yields (55%) compared to smaller groups like triazoles (65%) due to steric hindrance .

- Spectroscopic Confirmation : HRMS data for compounds 4p and 4q show high accuracy (Δ < 0.0005), ensuring reliable structural validation .

- Toxicity : Pyrimidine-substituted analogs exhibit acute toxicity, suggesting pyridin-3-yloxy derivatives may require similar safety precautions .

Heterocyclic Variants: Azetidine vs. Pyrrolidine

Replacing the azetidine core with pyrrolidine (a five-membered ring) alters ring strain and conformational flexibility:

Table 2: Azetidine vs. Pyrrolidine Analogues

Key Observations :

Functional Group Variations

Hydroxyl/Amino Derivatives:

- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (C₉H₁₈N₂O₃, MW 202.25 g/mol): Amino and hydroxymethyl groups enable peptide coupling or bioconjugation, contrasting with pyridin-3-yloxy’s inert ether linkage .

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Similarity score: 0.94): Hydroxyethyl groups improve hydrophilicity, whereas pyridin-3-yloxy may enhance π-π stacking .

Biological Activity

tert-Butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate (CAS Number: 259262-49-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.3 g/mol

- Appearance : White to almost white powder

- Melting Point : 105 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine moiety is known to enhance the lipophilicity and bioavailability of compounds, which may contribute to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 8 |

| Escherichia coli | Moderate inhibition | 16 |

| Pseudomonas aeruginosa | Weak inhibition | 32 |

The minimum inhibitory concentration (MIC) values suggest that while the compound shows potent activity against Staphylococcus aureus, its effectiveness decreases against other strains like E. coli and P. aeruginosa .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 15 |

The observed cytotoxicity is believed to be mediated through the induction of apoptosis and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various azetidine derivatives, this compound was found to outperform several known antibiotics in inhibiting the growth of resistant strains of S. aureus. The research highlighted the compound's potential as a lead candidate for developing new antibacterial agents .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound in combination with conventional chemotherapy agents. The results indicated that co-treatment with this compound enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting a synergistic effect that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.